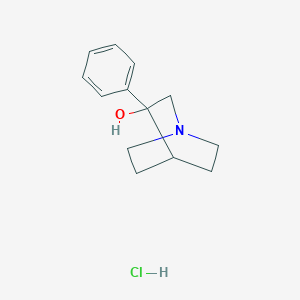
3-Phenylquinuclidin-3-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylquinuclidin-3-ol hydrochloride (3-PQHCl) is a synthetic compound with a wide range of applications in scientific research. It is a quinuclidine derivative that is used in a variety of laboratory experiments, from biochemical and physiological studies to pharmacological applications. 3-PQHCl is a white crystalline powder, soluble in water and ethanol, and with a melting point of 231-233°C. The compound has been used in a number of studies due to its unique properties, such as its low toxicity, low volatility, and low reactivity.
Applications De Recherche Scientifique
Antimalarial Activity
- 3-Phenylquinuclidin-3-ol hydrochloride derivatives demonstrate significant antimalarial potency. Studies indicate their effectiveness against resistant strains of parasites and potential for extended protection against infection after oral administration, suggesting clinical trial prospects in humans (Werbel et al., 1986).
Antimicrobial Activity
- Compounds synthesized from this compound exhibit potent antimicrobial properties. Research shows effectiveness against bacteria like Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans (B'Bhatt & Sharma, 2017).
Chemical Synthesis and Processing
- The compound plays a role in chemical synthesis processes, particularly in enantioselective hydrolysis and subsequent applications in pharmacology. Its role in producing neuromodulators acting on muscarinic receptors highlights its importance in medicinal chemistry (Nomoto et al., 2003).
Neuroprotective and Anticonvulsant Activities
- Studies on derivatives of this compound show potential neuroprotective effects. They exhibit strong inhibition of certain receptors in the brain, suggesting possible applications in treating neurological disorders (Ohtani et al., 2002).
Biological Activity in Cell Membranes
- Research on hydrochlorides of related compounds reveals their ability to produce a membrane-stabilizing effect, impacting cell membrane components. Though not significantly antioxidant, their bioactivity in cellular contexts is noted (Малакян et al., 2010).
Alzheimer's Disease Treatment Research
- The compound's derivatives are involved in the synthesis of drugs for Alzheimer's disease treatment, demonstrating the utility of this compound in developing treatments for neurodegenerative diseases (Li et al., 2018).
Antihistamine Drug Production
- It's used in the production of antihistamine drugs, with its derivatives serving as impurities in the manufacturing process. This indicates its role in medicinal chemistry and drug development (Puriņš et al., 2020).
Repurposing for COVID-19 Treatment
- Research includes screening for inhibitors against the SARS-CoV-2 virus, illustrating the compound's potential in repurposing for emergent infectious diseases (Chiou et al., 2021).
5-HT2A Receptor Antagonist Study
- Studies on derivatives of this compound show their role as 5-HT2A receptor antagonists. This implies potential applications in psychiatric and neurological disorders (Ogawa et al., 2002).
Stress Condition Stability Studies
- Investigations into the stability of related substances under stress conditions highlight the compound's robustness and potential pharmaceutical applications (Гендугов et al., 2021).
Propriétés
IUPAC Name |
3-phenyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c15-13(11-4-2-1-3-5-11)10-14-8-6-12(13)7-9-14;/h1-5,12,15H,6-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORNXEYSORZZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)(C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylbutyl)-6-[(4-{[(2-methylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2424914.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2424917.png)
![6-Cyclopropyl-2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2424922.png)
![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(3,4-dichlorophenyl)azetidine-1-carboxamide](/img/structure/B2424923.png)
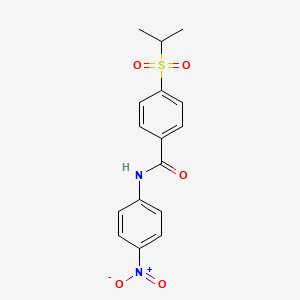
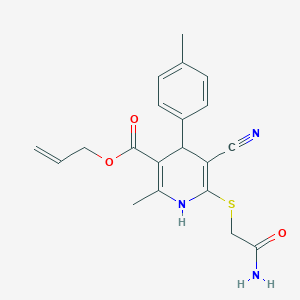


![3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide dihydrochloride](/img/structure/B2424930.png)

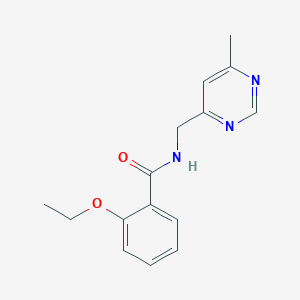
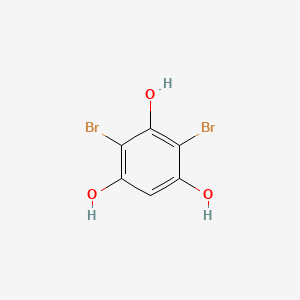
![1-ethyl-4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B2424936.png)